9-Oxonerolidol

Antibacterial MIC MRSA

9-Oxonerolidol (CAS 58865-88-6) is a farnesane-type sesquiterpenoid characterized by a linear C15 chain with a conjugated ketone at C-9. It is a natural product isolated from several plant sources, most notably Chiliadenus lopadusanus and Cinnamomum camphora, and has been documented to possess dual antibacterial and anti-inflammatory activities, positioning it as a compound of interest for anti-infective research.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
Cat. No. B580015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxonerolidol
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
InChIInChI=1S/C15H24O2/c1-6-15(5,17)9-7-8-13(4)11-14(16)10-12(2)3/h6,8,10,17H,1,7,9,11H2,2-5H3/b13-8+/t15-/m1/s1
InChIKeyNYBCPVODSGRKRC-XETPBLJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

9-Oxonerolidol CAS 58865-88-6: A Farnesane-Type Sesquiterpenoid with Defined Antibacterial and Anti-inflammatory Activity Profiles for Scientific Procurement and Research


9-Oxonerolidol (CAS 58865-88-6) is a farnesane-type sesquiterpenoid characterized by a linear C15 chain with a conjugated ketone at C-9 [1]. It is a natural product isolated from several plant sources, most notably Chiliadenus lopadusanus and Cinnamomum camphora, and has been documented to possess dual antibacterial and anti-inflammatory activities, positioning it as a compound of interest for anti-infective research [1][2].

Why Farnesane-Type Sesquiterpenoids Like 9-Oxonerolidol Cannot Be Interchanged with Structural Analogs: A Comparative Analysis for Informed Sourcing


Within the farnesane-type sesquiterpenoid class, minor structural variations between analogs such as 9-hydroxynerolidol, chiliadenol B, and nerolidol lead to dramatic differences in biological activity profiles. For instance, while 9-oxonerolidol demonstrates clear antibacterial activity (MIC 150 μg/mL) and anti-inflammatory action, its close analog chiliadenol B shows no antibacterial effect but exhibits unique anti-biofilm properties [1]. The ketone moiety at C-9 in 9-oxonerolidol, as opposed to the hydroxyl group in 9-hydroxynerolidol, is critical for its specific activity spectrum. Consequently, substituting 9-oxonerolidol with a generic farnesane sesquiterpenoid would compromise experimental reproducibility and yield invalid research outcomes [1].

Quantitative Comparative Evidence for 9-Oxonerolidol vs. Closest Analogs: Antibacterial MIC, Anti-biofilm, and Anti-inflammatory Data


Comparative Antibacterial MIC Values for 9-Oxonerolidol, 9-Hydroxynerolidol, and Chiliadenol B Against Resistant Strains

In a direct head-to-head broth microdilution assay, 9-oxonerolidol exhibited a consistent MIC of 150 μg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 and Acinetobacter baumannii ATCC747. In contrast, its close analog 9-hydroxynerolidol showed differential activity with an MIC of 75 μg/mL against S. aureus but a higher MIC of 150 μg/mL against A. baumannii. Importantly, chiliadenol B showed no antibacterial activity at any concentration tested (MIC > 300 μg/mL) [1]. This demonstrates that 9-oxonerolidol provides a defined and reproducible antibacterial profile, distinct from its closest structural relatives.

Antibacterial MIC MRSA

Anti-Biofilm Activity Profile of 9-Oxonerolidol Versus Chiliadenol B

While 9-oxonerolidol is active against planktonic bacterial cells, it does not effectively inhibit biofilm formation. In contrast, chiliadenol B, which lacks antibacterial activity, demonstrates a concentration-dependent inhibition of biofilm formation by S. aureus and A. baumannii. Specifically, chiliadenol B achieves a biofilm inhibition of 53±3.5% against S. aureus and 54±3.3% against A. baumannii at a concentration of 18 μg/mL, with a maximum inhibition of nearly 60% at 37.5 μg/mL [1]. This divergent activity profile underscores the specialized, non-overlapping roles of these sesquiterpenoids.

Biofilm Antibiofilm Virulence

Anti-inflammatory Activity of 3S-(+)-9-Oxonerolidol in LPS-Stimulated Macrophages

In a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, 3S-(+)-9-oxonerolidol demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production with a maximum inhibition rate (MIR) of ≥80% [1]. The compound achieved this effect by blocking NF-κB activation and reducing levels of pro-inflammatory mediators including TNF-α, IL-6, and PGE2. This contrasts with many farnesane-type sesquiterpenoids, such as nerolidol, which exhibit anti-inflammatory activity primarily through different mechanisms (e.g., neutrophil inhibition, IC50 values of 3.7-4.0 µM) .

Anti-inflammatory NF-κB NO production

Structural Basis for Differential Activity: Ketone vs. Hydroxyl at C-9

The presence of a conjugated ketone group at C-9 in 9-oxonerolidol, as opposed to the hydroxyl group in 9-hydroxynerolidol, is a key structural determinant of its antibacterial and anti-inflammatory activities. Spectroscopic data (¹³C NMR δ 199.2 ppm for C-9) confirm the ketone functionality [1]. In contrast, 9-hydroxynerolidol features a hydroxyl at C-9 (¹³C NMR δ 66.0 ppm). This subtle difference results in a 2-fold difference in MIC against S. aureus (75 μg/mL vs. 150 μg/mL) and is also hypothesized to influence the compound's ability to act as a Michael acceptor, potentially contributing to its distinct biological profile [1].

Structure-activity relationship SAR Functional group

High-Value Research and Industrial Application Scenarios for 9-Oxonerolidol Informed by Quantitative Evidence


Anti-infective Drug Discovery: Lead Scaffold for Dual-Action Antibacterial and Anti-inflammatory Agents

Given its consistent antibacterial activity against methicillin-resistant S. aureus and A. baumannii (MIC 150 μg/mL) and its NF-κB-mediated anti-inflammatory effects (≥80% NO inhibition), 9-oxonerolidol serves as a valuable lead scaffold for developing dual-action anti-infective agents [1][2]. Its dual activity profile, distinct from single-action analogs, is particularly relevant for targeting infections where inflammation exacerbates tissue damage.

Comparative Mechanistic Studies of Farnesane Sesquiterpenoid Activity

The distinct biological profiles of 9-oxonerolidol (antibacterial, no anti-biofilm) and its analogs chiliadenol B (anti-biofilm, no antibacterial) and 9-hydroxynerolidol (differential antibacterial) provide a unique set of tools for structure-activity relationship (SAR) and mechanistic studies [1]. Researchers can use these compounds in parallel to dissect the molecular determinants of antibacterial vs. anti-biofilm vs. anti-inflammatory effects within the farnesane scaffold.

Natural Product Libraries for Antimicrobial Resistance (AMR) Screening

With a defined MIC of 150 μg/mL against clinically relevant resistant strains, 9-oxonerolidol is an ideal positive control or reference standard in natural product library screens aimed at discovering novel antimicrobials [1]. Its activity against both Gram-positive and Gram-negative bacteria, coupled with its known structure, ensures reproducibility and reliability in high-throughput screening campaigns.

Inflammation Model Standard: NF-κB Pathway Activation Studies

3S-(+)-9-Oxonerolidol is a validated inhibitor of NF-κB activation and downstream inflammatory mediators (TNF-α, IL-6, PGE2) in LPS-stimulated macrophages [2]. It can be procured as a standard for experiments requiring a defined, natural product-derived modulator of the NF-κB pathway, offering a chemically distinct alternative to synthetic inhibitors.

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